molecular formula C11H12BrNO2 B8030329 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid CAS No. 1951438-81-5

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Cat. No.: B8030329
CAS No.: 1951438-81-5
M. Wt: 270.12 g/mol
InChI Key: XYYQNPXNASISRS-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is an organic compound that features an azetidine ring and a bromophenyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom to the phenyl ring can be done using brominating agents like bromine or N-bromosuccinimide (NBS).

    Acetic Acid Moiety Addition: The acetic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the phenyl group.

    Reduction: Reduction reactions could target the bromine atom or the carboxylic acid group.

    Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-1-yl)-2-phenylacetic acid: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    2-(Pyrrolidin-1-yl)-2-(3-bromophenyl)acetic acid: Similar structure but with a pyrrolidine ring instead of azetidine, which may affect its properties.

Uniqueness

The presence of the azetidine ring and the bromine atom on the phenyl group makes 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid unique in terms of its chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-4-1-3-8(7-9)10(11(14)15)13-5-2-6-13/h1,3-4,7,10H,2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQNPXNASISRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266423
Record name 1-Azetidineacetic acid, α-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951438-81-5
Record name 1-Azetidineacetic acid, α-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951438-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidineacetic acid, α-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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